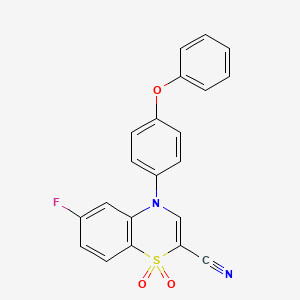

6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

描述

属性

IUPAC Name |

6-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O3S/c22-15-6-11-21-20(12-15)24(14-19(13-23)28(21,25)26)16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-12,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYPCHCDSHSKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=C3C=C(C=C4)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiazine Ring: The initial step involves the cyclization of appropriate starting materials to form the benzothiazine ring. This can be achieved through reactions such as the Biginelli reaction or Knoevenagel condensation.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is typically introduced through a nucleophilic aromatic substitution reaction.

Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced using reagents like cyanogen bromide or through a dehydration reaction of an amide precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other techniques to enhance yield and reduce reaction times.

化学反应分析

Types of Reactions

6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazine derivatives.

科学研究应用

6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

作用机制

The mechanism of action of 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

相似化合物的比较

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural-Activity Relationship (SAR): The 1,4-benzothiazine scaffold generally exhibits lower K(ATP) activation than 1,2,4-thiadiazines due to reduced SUR1 binding affinity. Fluorine and phenoxyphenyl groups may enhance blood-brain barrier penetration or metabolic stability, though this remains untested . Bioisosteric replacement of sulfur with oxygen (benzoxazinones) shifts activity from ion channels to enzymes or herbicides .

- Synthetic Challenges: The target compound requires multi-step synthesis from 2-aminobenzenethiols or sulfonic acid precursors, similar to other benzothiazine derivatives . Introduction of the phenoxyphenyl group may complicate regioselectivity during heterocycle formation.

生物活性

6-Fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic compound belonging to the benzothiazine class. Its unique structure includes a benzothiazine ring system substituted with a fluoro group, a phenoxyphenyl group, and a carbonitrile group. This configuration imparts specific chemical and biological properties that have garnered interest in various fields of scientific research, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1206990-65-9 |

| Molecular Formula | C21H13FN2O3S |

| Molecular Weight | 392.4 g/mol |

| Structure | Chemical Structure |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has shown promising results against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have demonstrated its effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The modulation of specific signaling pathways related to cell survival and proliferation has been identified as a key mechanism of action .

Case Study: Inhibition of Cancer Cell Proliferation

A study assessing the effects of this compound on human cancer cell lines (e.g., A549 lung cancer cells) showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cleaved caspase-3 and -9.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It has been shown to modulate receptors involved in growth factor signaling.

- Ion Channel Interaction : Research indicates that it can activate K(ATP) channels, leading to hyperpolarization of beta-cell membranes and inhibition of glucose-stimulated insulin release.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Antimicrobial Treatments : Particularly for drug-resistant infections.

- Cancer Therapy : As an adjunct or alternative treatment for various malignancies.

- Diabetes Management : Due to its effects on potassium channels influencing insulin secretion.

常见问题

Q. What are the established synthetic routes for 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, and how do substituents influence yield?

The synthesis typically involves cyclization of 2-aminobenzenethiol derivatives with electrophilic intermediates. For example, Schou et al. (2005) synthesized analogous 4H-1,4-benzothiazine-2-carbonitrile derivatives via condensation of 2-acetylamino-5-chloro-benzenesulfonic acid pyridinium salt with substituted phenols, followed by nitrile introduction via nucleophilic substitution . Fluorination at the 6-position is achieved using fluorine donors like Selectfluor™ under controlled conditions. Substituents on the phenyl ring (e.g., phenoxy groups) require orthogonal protecting strategies to avoid side reactions, with yields ranging from 45–70% depending on steric and electronic effects .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Key methods include:

- NMR spectroscopy : and NMR confirm regioselectivity of fluorine substitution and phenoxy group orientation.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHFNOS) and detects isotopic patterns for sulfur/fluorine .

- X-ray crystallography : Resolves conformational details of the benzothiazine ring and 1,1-dioxide geometry, critical for SAR studies .

Advanced Research Questions

Q. How does this compound interact with ATP-sensitive potassium (KATP_{\text{ATP}}ATP) channels, and what methodological approaches validate its pharmacological activity?

The compound acts as a K channel opener by binding to SUR1 subunits, inducing hyperpolarization in pancreatic β-cells. Pharmacological validation involves:

- Patch-clamp electrophysiology : Measures ion currents through Kir6.2/SUR1 channels expressed in HEK293 cells. Compound 3f (a structural analog) showed 60% activation efficacy compared to diazoxide .

- Insulin secretion assays : In vitro inhibition of glucose-stimulated insulin release in isolated rat islets (IC ≈ 12 µM) .

- In vivo models : Intravenous administration in anaesthetized rats reduces plasma insulin and blood pressure, confirming systemic activity .

Q. What structural features explain its reduced potency compared to 4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives?

The benzothiazine scaffold exhibits lower conformational rigidity than benzothiadiazines, reducing binding affinity to SUR1. For example, replacing the thiadiazine ring with a benzothiazine moiety (as in 3f) decreases potency by ~10-fold due to altered hydrogen-bonding interactions with Lys138 and Thr171 residues . Molecular docking studies (e.g., AutoDock Vina) can model these interactions, highlighting steric clashes caused by the phenoxy substituent .

Q. How can researchers address contradictions in activity data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic factors like metabolic instability or poor bioavailability. Strategies include:

- Prodrug design : Introducing hydrolyzable groups (e.g., ester-linked methoxy) to enhance solubility .

- Microsomal stability assays : Liver microsome incubations identify metabolic hotspots (e.g., CYP450-mediated oxidation of the phenoxy group) .

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue concentrations to correlate exposure with efficacy .

Experimental Design Challenges

Q. What are the key considerations for optimizing SAR studies on fluorinated benzothiazine derivatives?

- Substituent positioning : Fluorine at the 6-position enhances electronegativity and metabolic stability but may reduce membrane permeability due to increased polarity .

- Phenoxy group modifications : Electron-withdrawing substituents (e.g., nitro) improve SUR1 binding but increase cytotoxicity. Balancing lipophilicity (clogP 2.5–3.5) is critical .

- Counterion selection : Salt forms (e.g., hydrochloride) improve crystallinity for X-ray analysis but may alter solubility .

Q. How can researchers reconcile divergent activity in related compounds (e.g., calcium channel vs. KATP_{\text{ATP}}ATP channel effects)?

Mechanistic overlap is common in benzothiazine derivatives. To isolate target effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。